molecular formula C25H31N3O4 B4927101 2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-oxo-1-(piperidin-1-yl)butan-2-yl]benzamide

2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-oxo-1-(piperidin-1-yl)butan-2-yl]benzamide

Cat. No.: B4927101
M. Wt: 437.5 g/mol
InChI Key: FQFMJUFDHSWLAX-UHFFFAOYSA-N
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Description

2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-oxo-1-(piperidin-1-yl)butan-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with multiple functional groups, including a methoxyphenyl group, a piperidinyl group, and a carbonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-oxo-1-(piperidin-1-yl)butan-2-yl]benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as Suzuki–Miyaura coupling, to facilitate the formation of carbon-carbon bonds under mild and environmentally benign conditions . Additionally, the use of automated synthesis platforms and continuous flow reactors can improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-oxo-1-(piperidin-1-yl)butan-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-oxo-1-(piperidin-1-yl)butan-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-oxo-1-(piperidin-1-yl)butan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-oxo-1-(piperidin-1-yl)butan-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c1-17(2)22(25(31)28-15-7-4-8-16-28)27-24(30)20-9-5-6-10-21(20)26-23(29)18-11-13-19(32-3)14-12-18/h5-6,9-14,17,22H,4,7-8,15-16H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFMJUFDHSWLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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